molecular formula C26H31N3O2 B6039033 2'-CYCLOPENTYL-1'-OXO-N-[(PYRIDIN-4-YL)METHYL]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]-4'-CARBOXAMIDE

2'-CYCLOPENTYL-1'-OXO-N-[(PYRIDIN-4-YL)METHYL]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]-4'-CARBOXAMIDE

Cat. No.: B6039033
M. Wt: 417.5 g/mol
InChI Key: RHJOUYMNSBQYTA-UHFFFAOYSA-N
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Description

2’-CYCLOPENTYL-1’-OXO-N-[(PYRIDIN-4-YL)METHYL]-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, including a pyridine ring, a cyclopentyl group, and an isoquinoline moiety, makes it a versatile molecule for chemical modifications and reactions.

Properties

IUPAC Name

2-cyclopentyl-1-oxo-N-(pyridin-4-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c30-24(28-18-19-12-16-27-17-13-19)23-21-10-4-5-11-22(21)25(31)29(20-8-2-3-9-20)26(23)14-6-1-7-15-26/h4-5,10-13,16-17,20,23H,1-3,6-9,14-15,18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJOUYMNSBQYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)NCC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-CYCLOPENTYL-1’-OXO-N-[(PYRIDIN-4-YL)METHYL]-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the spirocyclic core, introduction of the pyridine moiety, and functionalization of the cyclohexane ring. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using cyclohexanone derivatives and appropriate nucleophiles.

    Introduction of the Pyridine Moiety: This step may involve nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

    Functionalization of the Cyclohexane Ring: This can be done through various organic transformations, including oxidation, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2’-CYCLOPENTYL-1’-OXO-N-[(PYRIDIN-4-YL)METHYL]-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development. It may exhibit biological activity against various targets, including enzymes and receptors.

    Materials Science: The compound’s spirocyclic structure could be useful in the development of new materials with unique properties, such as high stability and specific reactivity.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving its functional groups.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules, serving as an intermediate or building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2’-CYCLOPENTYL-1’-OXO-N-[(PYRIDIN-4-YL)METHYL]-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and isoquinoline moieties suggests potential interactions with nucleic acids or proteins, possibly through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2’-CYCLOPENTYL-1’-OXO-N-[(PYRIDIN-4-YL)METHYL]-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE include other spirocyclic molecules with functional groups such as pyridine, cyclopentyl, and isoquinoline. Examples include:

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share the spirocyclic core and may have similar reactivity and applications.

    Pyridine-containing spirocycles: These compounds have the pyridine moiety, which can contribute to similar chemical and biological properties.

    Cyclopentyl-substituted spirocycles: These compounds feature the cyclopentyl group, which can influence the compound’s stability and reactivity.

Uniqueness

The uniqueness of 2’-CYCLOPENTYL-1’-OXO-N-[(PYRIDIN-4-YL)METHYL]-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE lies in its specific combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

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